molecular formula C15H24N4O2S B2637918 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2380168-08-9

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2637918
CAS No.: 2380168-08-9
M. Wt: 324.44
InChI Key: JBZKHPCHFCVBGY-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclobutyl group, and a thiadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutylmethylamine intermediate: This step involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent such as sodium borohydride to form the cyclobutylmethylamine intermediate.

    Synthesis of the thiadiazole ring: The cyclobutylmethylamine intermediate is then reacted with thiosemicarbazide and an appropriate oxidizing agent to form the 1,2,3-thiadiazole ring.

    Coupling reaction: Finally, the thiadiazole intermediate is coupled with 4-propylcarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the morpholine ring.

    Substitution: Substituted derivatives of the morpholine ring.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide
  • N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-isopropyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-2-4-12-13(22-18-17-12)14(20)16-11-15(5-3-6-15)19-7-9-21-10-8-19/h2-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKHPCHFCVBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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